molecular formula C20H27N3O3S B12159533 1-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-3-(4-methyl-1H-indol-1-yl)propan-1-one

1-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-3-(4-methyl-1H-indol-1-yl)propan-1-one

Cat. No.: B12159533
M. Wt: 389.5 g/mol
InChI Key: XRGRRAOPYRVPDQ-UHFFFAOYSA-N
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Description

1-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-3-(4-methyl-1H-indol-1-yl)propan-1-one is a complex organic compound that features a combination of several functional groups, including a piperazine ring, an indole moiety, and a sulfone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-3-(4-methyl-1H-indol-1-yl)propan-1-one typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Piperazine Intermediate: Starting with a suitable piperazine derivative, the compound can be functionalized to introduce the tetrahydrothiophene sulfone group.

    Indole Derivative Preparation: The indole moiety can be synthesized or obtained commercially and then functionalized to introduce the propanone linkage.

    Coupling Reaction: The final step involves coupling the piperazine intermediate with the indole derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-3-(4-methyl-1H-indol-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the sulfone group or other reducible moieties.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents on the piperazine or indole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving its target pathways.

    Medicine: Potential therapeutic applications due to its unique structure and functional groups.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-3-(4-methyl-1H-indol-1-yl)propan-1-one would depend on its specific interactions with biological targets. Potential mechanisms could include:

    Binding to Receptors: Interaction with specific receptors in the body to modulate their activity.

    Enzyme Inhibition: Inhibition of enzymes involved in key biological pathways.

    Signal Transduction Modulation: Affecting signal transduction pathways to alter cellular responses.

Comparison with Similar Compounds

Similar Compounds

    1-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-3-(4-methyl-1H-indol-1-yl)propan-1-one: can be compared with other compounds featuring similar functional groups, such as:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C20H27N3O3S

Molecular Weight

389.5 g/mol

IUPAC Name

1-[4-(1,1-dioxothiolan-3-yl)piperazin-1-yl]-3-(4-methylindol-1-yl)propan-1-one

InChI

InChI=1S/C20H27N3O3S/c1-16-3-2-4-19-18(16)5-8-22(19)9-6-20(24)23-12-10-21(11-13-23)17-7-14-27(25,26)15-17/h2-5,8,17H,6-7,9-15H2,1H3

InChI Key

XRGRRAOPYRVPDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CN(C2=CC=C1)CCC(=O)N3CCN(CC3)C4CCS(=O)(=O)C4

Origin of Product

United States

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